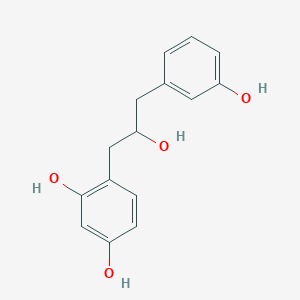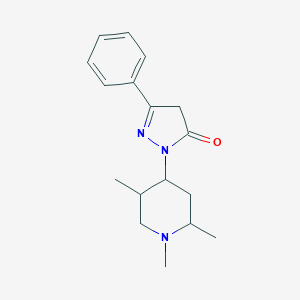![molecular formula C18H27N3O9S3 B034299 三[2-(3-巯基丙酰氧基)乙基]异氰尿酸酯 CAS No. 36196-44-8](/img/structure/B34299.png)
三[2-(3-巯基丙酰氧基)乙基]异氰尿酸酯
描述
科学研究应用
2,4,6-三溴苯甲酸己酯因其抗真菌特性而被广泛用于科学研究。其一些应用包括:
化学: 用作有机合成的试剂和分析化学的标准品。
生物学: 用于与真菌感染及其治疗相关的研究。
医学: 正在研究其在抗真菌治疗中的潜在用途。
工业: 用于生产抗真菌涂层和防腐剂.
作用机制
2,4,6-三溴苯甲酸己酯的抗真菌活性主要归因于其破坏真菌细胞膜的能力。该化合物与真菌细胞膜的脂质双层相互作用,导致细胞膜通透性增加,细胞内容物泄漏。这最终会导致真菌细胞死亡。 分子靶标包括参与维持细胞膜完整性的膜脂质和蛋白质 .
准备方法
合成路线和反应条件
2,4,6-三溴苯甲酸己酯的合成通常涉及2,4,6-三溴苯酚与己酸的酯化反应。反应通常在催化剂(如硫酸或盐酸)存在下进行,以促进酯化过程。 反应条件通常包括在回流状态下加热反应物,以获得所需的产物 .
工业生产方法
2,4,6-三溴苯甲酸己酯的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级反应物和催化剂,并在大型反应器中进行反应,以大量生产该化合物。 然后通过蒸馏或重结晶纯化产物,以达到所需的纯度水平 .
化学反应分析
反应类型
2,4,6-三溴苯甲酸己酯经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的溴代酚酸。
还原: 还原反应会导致溴原子的去除,从而形成溴化程度较低的酚类化合物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 氢氧根离子或胺类等亲核试剂用于取代反应.
形成的主要产物
氧化: 溴代酚酸。
还原: 溴化程度较低的酚类化合物。
取代: 具有取代官能团的酚类化合物.
相似化合物的比较
类似化合物
2,4,6-三溴苯酚: 苯酚的溴代衍生物,具有类似的抗真菌特性。
2,4,6-三溴茴香醚: 另一种用于抗真菌应用的溴代化合物。
2,4,6-三溴苯甲酸乙酯: 2,4,6-三溴苯酚的酯类,具有类似的化学性质.
独特性
2,4,6-三溴苯甲酸己酯因其与己酸的特定酯键而具有独特性,与其他类似化合物相比,它赋予了独特的化学和物理性质。 该酯键增强了其溶解度和稳定性,使其在某些应用中更有效 .
属性
IUPAC Name |
2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O9S3/c22-13(1-10-31)28-7-4-19-16(25)20(5-8-29-14(23)2-11-32)18(27)21(17(19)26)6-9-30-15(24)3-12-33/h31-33H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKONAWMNQERAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCS)CCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067959 | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36196-44-8 | |
| Record name | 1,1′,1′′-[(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] tris(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36196-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036196448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester a promising candidate for biomedical applications?
A1: This compound, often referred to as TEMPIC, demonstrates significant potential in biomedical engineering, particularly in the development of soft tissue adhesive patches (STAPs) and bone fixation materials. [, ] Its appeal stems from several key features:
- Biocompatibility: TEMPIC exhibits promising biocompatibility, as evidenced by encouraging results in cytotoxicity tests. [, ] This characteristic is crucial for minimizing adverse reactions when used in vivo.
- Tunable Mechanical Properties: When incorporated into composite materials, TEMPIC enables the creation of frameworks with a wide range of mechanical properties, from rigid structures suitable for bone fixation to soft and pliable STAPs. [, ] This versatility makes it adaptable to diverse biomedical applications.
- Efficient Crosslinking: TEMPIC readily participates in thiol-ene and thiol-yne coupling reactions, enabling rapid and efficient crosslinking under benign conditions, including the use of visible light. [, ] This property facilitates the fabrication of biomaterials with controlled architectures and properties.
Q2: How does the structure of Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester contribute to its function in biomaterials?
A2: The molecular structure of TEMPIC directly influences its functionality in biomaterial applications:
- Triazine-Trione Core: This rigid core provides a structural foundation and can influence the overall mechanical properties of the resulting material. []
- Ester Linkages: These linkages offer potential hydrolytic degradability, allowing for the controlled breakdown of the material within the body. [] This characteristic is essential for bioresorbable implants and drug delivery systems.
- Terminal Thiol Groups: The three thiol (-SH) groups act as reactive sites for thiol-ene or thiol-yne coupling reactions. [, ] These reactions enable the covalent attachment of TEMPIC to other molecules, facilitating the formation of crosslinked polymer networks and the incorporation of the compound into various material formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



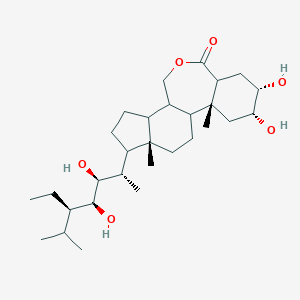
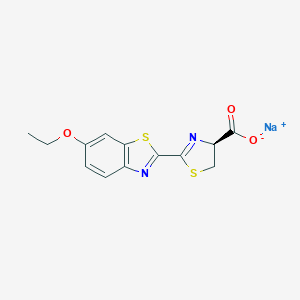


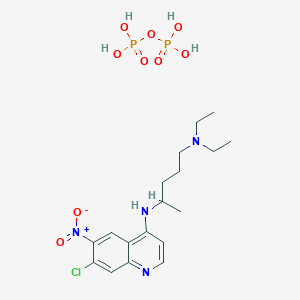

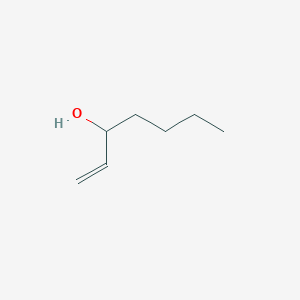

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

